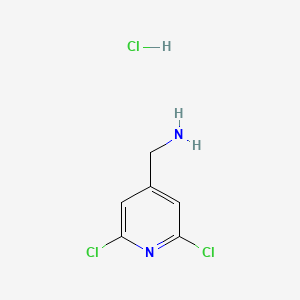

Clorhidrato de (2,6-dicloropiridin-4-il)metanamina

Descripción general

Descripción

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H7Cl3N2 and its molecular weight is 213.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2,6-Dichloropyridin-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloropyridin-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of biologically active compounds. Research indicates that derivatives of this compound exhibit potential antimicrobial and antifungal properties, making them candidates for drug development targeting infections and other diseases.

Mechanism of Action

The compound interacts with specific biological targets, such as enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes, which is crucial in developing therapeutic agents. For instance, its derivatives have been explored for their ability to inhibit phosphodiesterase enzymes, which are involved in various signaling pathways related to inflammation and other physiological processes .

Agricultural Applications

Agrochemical Development

In the agricultural sector, (2,6-Dichloropyridin-4-yl)methanamine hydrochloride is utilized as a precursor for synthesizing fungicides and herbicides. Its derivatives have demonstrated effectiveness in controlling plant diseases and pests, showcasing broad-spectrum activity against various pathogens . The compound's structural properties allow for modifications that enhance its efficacy as a pesticide.

Case Studies

Several studies have reported the successful application of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride in developing new agrochemicals. For example, formulations derived from this compound have shown promising results in field trials against common agricultural pathogens.

Material Science

Synthesis of Functional Materials

This compound has been employed in synthesizing advanced materials due to its unique chemical structure. Its ability to form stable complexes with metals makes it suitable for developing catalysts and other functional materials used in various industrial processes .

Comparative Data Table

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; exhibits antimicrobial properties | PDE4 inhibitors |

| Agricultural Chemicals | Precursor for fungicides and herbicides; effective against plant pathogens | New agrochemical formulations |

| Material Science | Used in synthesizing catalysts and functional materials | Metal complexes for catalysis |

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as lysyl oxidase like 2 (loxl2) .

Mode of Action

It is suggested that it may act as a selective inhibitor for loxl2, an enzyme involved in the crosslinking of collagens and elastin in the extracellular matrix .

Pharmacokinetics

It is known that the compound can inhibit different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6) at concentrations higher than 30 μm . This suggests that the compound might have interactions with drug-metabolizing enzymes, potentially affecting its bioavailability.

Action Environment

The action of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen and moisture. Additionally, its solubility in water and DMSO indicates that the compound’s action could be influenced by the solvent used.

Actividad Biológica

(2,6-Dichloropyridin-4-yl)methanamine hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichloropyridine moiety and an amine functional group. Its molecular formula is , which highlights its chlorinated structure that may influence its reactivity and biological interactions.

The mechanism of action of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride involves interaction with various biological targets. The compound is known to exhibit enzyme inhibition properties, particularly against key enzymes involved in inflammation and cancer progression.

Anti-inflammatory Effects

Recent studies have demonstrated that (2,6-Dichloropyridin-4-yl)methanamine hydrochloride possesses anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 1: Inhibitory Activity on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| (2,6-Dichloropyridin-4-yl)methanamine hydrochloride | 0.05 ± 0.02 | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The results indicate that the compound exhibits comparable inhibitory activity against COX enzymes when compared to celecoxib, a well-known anti-inflammatory drug .

Anticancer Potential

The anticancer properties of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride have also been evaluated through various in vitro studies. The compound has shown the ability to induce apoptosis in different cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

In a study by Hieke et al., the effects of the compound on cancer cell viability were assessed using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 15 µM for breast cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 12 |

The mechanism appears to involve modulation of apoptotic pathways, including activation of caspases and upregulation of pro-apoptotic proteins .

Mechanistic Insights

The biological activity of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride can be attributed to its interactions with various molecular targets:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to increased expression of Bax and decreased expression of Bcl-2.

- Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase in cancer cells, contributing to its anticancer effects .

Propiedades

IUPAC Name |

(2,6-dichloropyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFAUMANCPYISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.